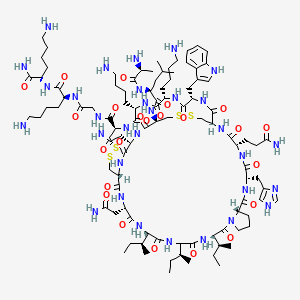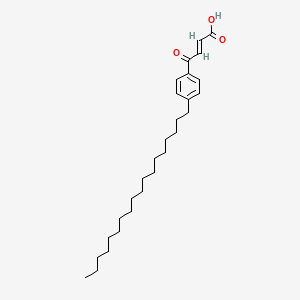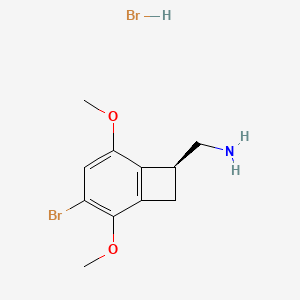
tertiapin-Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tertiapin-Q is a high-affinity blocker for inward-rectifier K+ channels . It is a stable derivative of the bee venom toxin tertiapin . Tertiapin-Q binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . It is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine .
Synthesis Analysis
Tertiapin-Q is a derivative of honey bee toxin tertiapin . Its methionine residue is replaced with a glutamine residue to make it nonoxidizable by air . More details about its synthesis can be found in the paper titled "Mechanisms of Inward-Rectifier K+ Channel Inhibition by Tertiapin-Q" .Molecular Structure Analysis
The molecular formula of Tertiapin-Q is C100H163N31O23S4 . Its molecular weight is 2295.8 g/mol . The solution structure of tertiapin, a 21-residue bee venom peptide, has been characterized by circular dichroism (CD), two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and distance geometry .Chemical Reactions Analysis
Details about the chemical reactions involving Tertiapin-Q can be found in the paper titled "Titration of Tertiapin-Q Inhibition of ROMK1 Channels by Extracellular…" .Physical And Chemical Properties Analysis
Tertiapin-Q has a molecular weight of 2295.8 g/mol . More details about its physical and chemical properties can be found on the PubChem page and the Tocris Bioscience page .Wissenschaftliche Forschungsanwendungen
Treatment of Sinus Node Dysfunction and Atrioventricular Conduction
Scientific Field
Summary of Application
Tertiapin-Q has been studied for its potential in treating sinus node dysfunction (SND) and atrioventricular (AV) conduction issues . SND manifests as a low heart rate and is often accompanied by atrial tachycardia or AV block .
Methods of Application
The research involved the use of genetically modified mouse strains that mimic human primary SND associated with different degrees of AV block . The researchers analyzed whether pharmacological inhibition of the G-protein-activated K+ current (IKACh) by tertiapin-Q could improve heart rate (HR) and AV conduction in these mouse strains .
Results or Outcomes
Tertiapin-Q significantly improved the HR of Cav1.3−/− (19%), Cav1.3−/−/cav3.1−/− (23%) and HCN4-CNBD (14%) mice . Tertiapin-Q also improved cardiac conduction of Nav1.5+/− mice by 24% . These results suggest that the development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach .
Modulation of Respiratory Depression by Opioids
Scientific Field
Medical Research, Anesthesiology
Summary of Application
Tertiapin-Q has been studied for its role in modulating respiratory depression caused by opioids . Opioids are widely used as analgesics but can cause life-threatening respiratory depression .
Methods of Application
The study used a combination of genetic, pharmacological, and physiological tools in rodents in vivo . The researchers aimed to identify the role of GIRK channels in MOR-mediated inhibition of respiratory circuits .
Results or Outcomes
Tertiapin-Q was found to contribute to respiratory depression by μ-opioid receptors and opioid analgesics . Respiratory rate depression by systemic injection of the opioid analgesic fentanyl was markedly reduced in GIRK2 −/− (percentage of baseline: 12.8 ± 15.8%, n = 5) compared with wild-type mice (72.9 ± 27.3%) .
Tertiapin-Q is a stable derivative of the bee venom toxin tertiapin . It binds to ROMK1 (K ir 1.1) and GIRK1/4 (K ir 3.1/3.4) channels with high affinity . However, more research is needed to fully understand its potential applications and any associated risks. Always consult with a healthcare professional before starting any new treatment.
Safety And Hazards
Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .
Zukünftige Richtungen
Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .
Eigenschaften
IUPAC Name |
(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOKDEHVCCTTJF-VJPNZKQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H163N31O23S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tertiapin-Q | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)